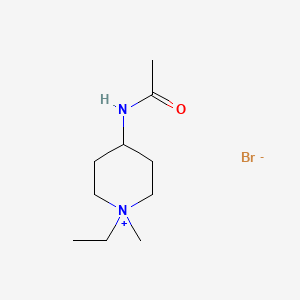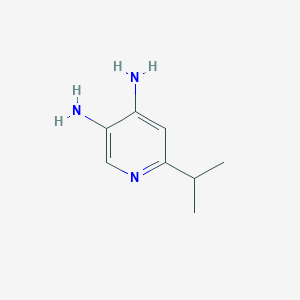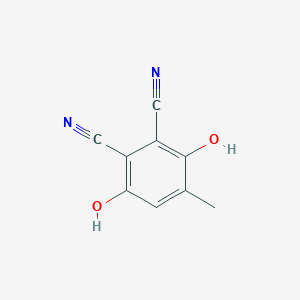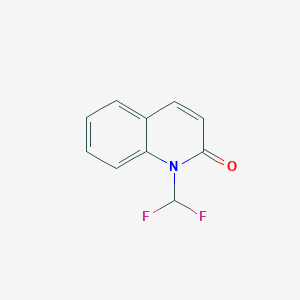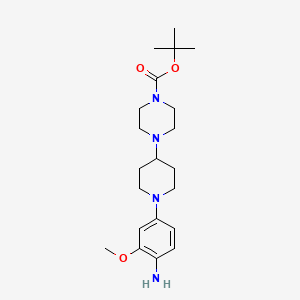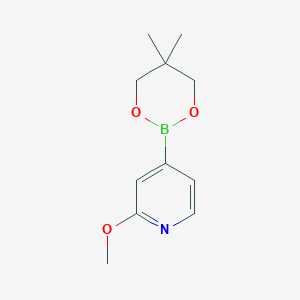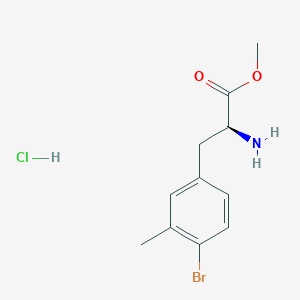
4,7-Dichloro-2-methyl-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloro-2-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 4th and 7th positions, a methyl group at the 2nd position, and a naphthyridine core. The molecular formula of this compound is C9H6Cl2N2. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
The synthesis of 4,7-Dichloro-2-methyl-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,6-dichloropyridine with acetic anhydride and a suitable catalyst can lead to the formation of the desired naphthyridine compound . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation, metal-catalyzed reactions, and multicomponent reactions .
Análisis De Reacciones Químicas
4,7-Dichloro-2-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms at the 4th and 7th positions can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthyridine derivatives.
Aplicaciones Científicas De Investigación
4,7-Dichloro-2-methyl-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures.
Mecanismo De Acción
The mechanism of action of 4,7-Dichloro-2-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparación Con Compuestos Similares
4,7-Dichloro-2-methyl-1,8-naphthyridine can be compared with other similar compounds in the naphthyridine family, such as:
2,7-Dichloro-1,8-naphthyridine: Similar in structure but lacks the methyl group at the 2nd position.
2-Methyl-1,8-naphthyridine: Lacks the chlorine atoms at the 4th and 7th positions.
4-Methyl-1,8-naphthyridine-2,7-diol: Contains hydroxyl groups instead of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H6Cl2N2 |
|---|---|
Peso molecular |
213.06 g/mol |
Nombre IUPAC |
4,7-dichloro-2-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-4-7(10)6-2-3-8(11)13-9(6)12-5/h2-4H,1H3 |
Clave InChI |
OWIYDCKEUGBVBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC(=NC2=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




